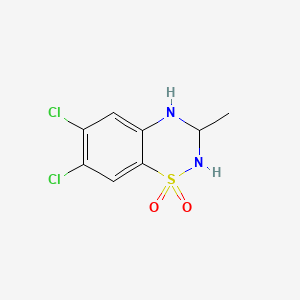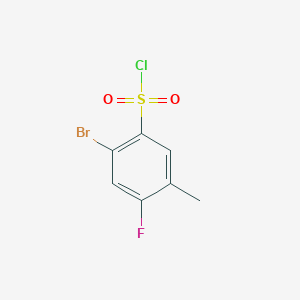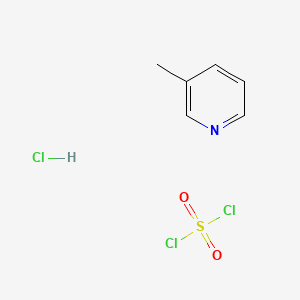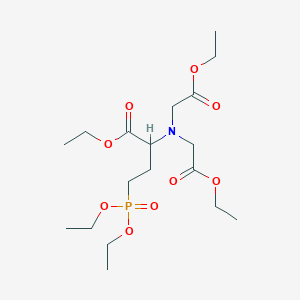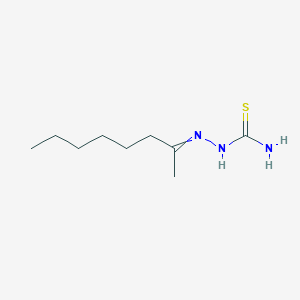
2-(Octan-2-ylidene)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octan-2-ylidene)hydrazine-1-carbothioamide is a chemical compound that belongs to the class of hydrazine carbothioamides. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of an octan-2-ylidene group attached to a hydrazine-1-carbothioamide moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-2-ylidene)hydrazine-1-carbothioamide typically involves the reaction of octan-2-one with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and efficiency, including the use of continuous flow reactors and automated purification systems. The industrial production methods aim to produce the compound in bulk quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Octan-2-ylidene)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydrazine and carbothioamide groups can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Octan-2-ylidene)hydrazine-1-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound may be explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Octan-2-ylidene)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit nucleoside triphosphate diphosphohydrolases (NTPDases), which play a role in regulating nucleotide levels in the extracellular environment . The inhibition of these enzymes can affect various physiological processes, including insulin secretion and immune responses.
Comparison with Similar Compounds
2-(Octan-2-ylidene)hydrazine-1-carbothioamide can be compared with other similar compounds, such as:
Hydrazinecarbothioamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the hydrazine and carbothioamide groups.
Thiosemicarbazides: These compounds have a similar functional group but may have different biological activities and applications.
Thiocarbohydrazides: These compounds are structurally related and can be used in similar research applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
1752-38-1 |
|---|---|
Molecular Formula |
C9H19N3S |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
(octan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C9H19N3S/c1-3-4-5-6-7-8(2)11-12-9(10)13/h3-7H2,1-2H3,(H3,10,12,13) |
InChI Key |
XSFJEVPBJGCGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


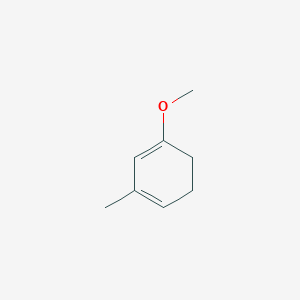
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
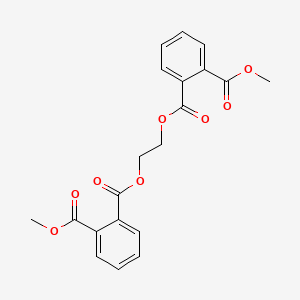
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
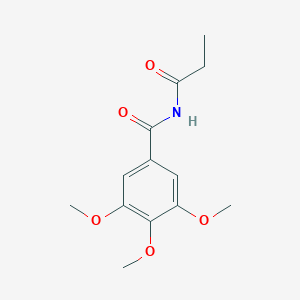

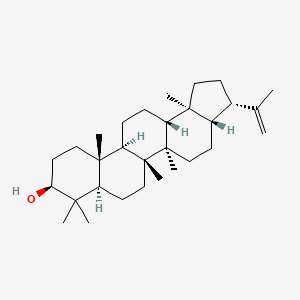
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
